
3-((1-Butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a quinoline moiety, which is known for its biological activity, and a sulfonic acid group, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, which is then coupled with a diazonium salt derived from 5-chloro-2-hydroxybenzenesulfonic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is usually isolated through crystallization or precipitation, followed by purification steps such as filtration and drying.
Chemical Reactions Analysis
Types of Reactions
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their biological activity and used in various therapeutic applications.
Azo compounds: Widely used in the dye industry and known for their vibrant colors.
Sulfonic acid derivatives: Enhance solubility and are used in various industrial applications.
Uniqueness
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID is unique due to its combination of a quinoline moiety, an azo group, and a sulfonic acid group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
24014-78-6 |
|---|---|
Molecular Formula |
C19H18ClN3O6S |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C19H18ClN3O6S/c1-2-3-8-23-14-7-5-4-6-12(14)17(24)16(19(23)26)22-21-13-9-11(20)10-15(18(13)25)30(27,28)29/h4-7,9-10,24-25H,2-3,8H2,1H3,(H,27,28,29) |
InChI Key |
CDBCJUOSCZAERS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


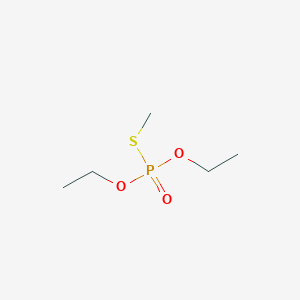
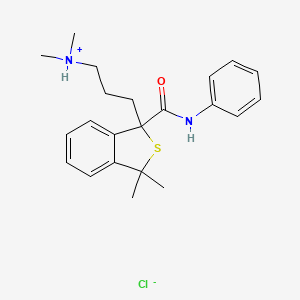
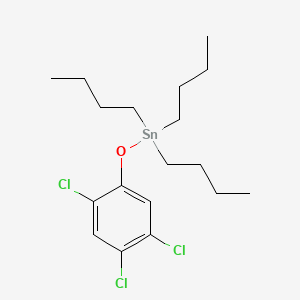

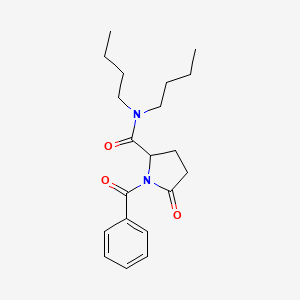
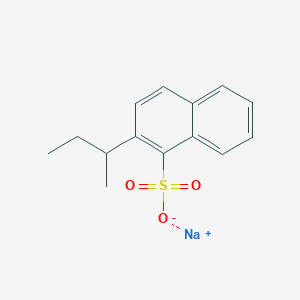
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
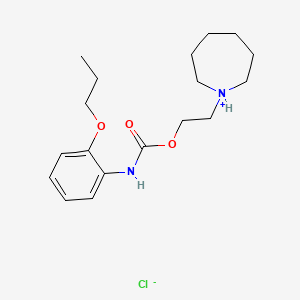
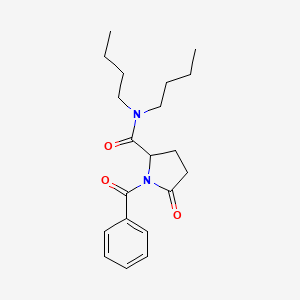
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
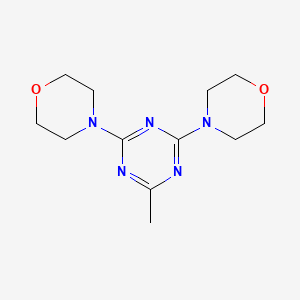

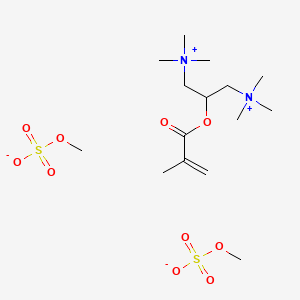
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
